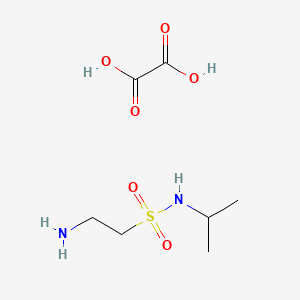

2-amino-N-isopropylethanesulfonamide oxalate

Description

Properties

IUPAC Name |

2-amino-N-propan-2-ylethanesulfonamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.C2H2O4/c1-5(2)7-10(8,9)4-3-6;3-1(4)2(5)6/h5,7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFDSPMFGMOJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-N-isopropylethanesulfonamide oxalate typically involves the reaction of 2-aminoethanesulfonamide with isopropylamine in the presence of oxalic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis and purification processes to obtain high-purity compounds.

Chemical Reactions Analysis

2-amino-N-isopropylethanesulfonamide oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-amino-N-isopropylethanesulfonamide oxalate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: It is studied for its potential effects on cellular processes and enzyme activities.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-amino-N-isopropylethanesulfonamide oxalate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and affect cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide Derivatives

For example:

- Counterion Impact : The oxalate counterion may confer higher aqueous solubility relative to hydrochloride or freebase forms, though it introduces oxalate ions upon dissociation, which could pose renal risks (discussed in Section 2.3).

Aminoalkyl Compounds

describes 2-(N,N-Diisopropylamino)ethyl chloride (CAS 96-79-7) and 2-(N,N-Diisopropylamino)ethanol (CAS 96-80-0), which share structural motifs with the target compound:

- Functional Groups: Both feature diisopropylaminoethyl chains but lack sulfonamide groups. The absence of sulfonamide in these compounds reduces hydrogen-bonding capacity and alters pharmacokinetic profiles.

- Applications: These amines are intermediates in organophosphorus compound synthesis (e.g., nerve agents or pesticides), highlighting divergent uses compared to sulfonamides, which are more common in therapeutics .

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | CAS RN | Key Functional Groups |

|---|---|---|---|

| 2-Amino-N-isopropylethanesulfonamide oxalate* | C₅H₁₃N₃O₂S·C₂H₂O₄ | - | Sulfonamide, oxalate, isopropyl |

| 2-(N,N-Diisopropylamino)ethyl chloride | C₈H₁₈ClN | 96-79-7 | Diisopropylamine, chloroethyl |

| 2-(N,N-Diisopropylamino)ethanol | C₈H₁₉NO | 96-80-0 | Diisopropylamine, hydroxyl |

| Calcium oxalate monohydrate (COM) | CaC₂O₄·H₂O | 5794-28-5 | Oxalate, calcium |

*Inferred formula based on structural analysis.

Oxalate-Containing Compounds

focuses on calcium oxalate monohydrate (COM), a major component of kidney stones. Key comparisons include:

- Biological Impact: COM’s low solubility contributes to renal crystal formation . For this compound, oxalate release upon dissociation could similarly pose nephrotoxicity risks, necessitating careful dosing in therapeutic contexts.

- Counterion Role : Unlike COM’s ionic calcium-oxalate lattice, the target compound’s oxalate serves as a counterion to enhance solubility, balancing bioavailability and safety.

Research Findings and Implications

Oxalate in Renal Health

demonstrates that oxalate ions (from COM) promote crystal adhesion to renal cells, exacerbated by oxidative stress. Compounds releasing oxalate, like this compound, may require co-administration with nephroprotective agents (e.g., tea polysaccharides) to mitigate crystal retention risks .

Molecular Weight and Bioactivity

This suggests that the target compound’s pharmacokinetics—influenced by its ~290 Da molecular weight (estimated)—may favor renal clearance but require formulation adjustments to prolong half-life .

Biological Activity

2-Amino-N-isopropylethanesulfonamide oxalate, also known by its CAS number 1322604-91-0, is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, effects on cellular processes, and therapeutic applications is crucial in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features an amino group, an isopropyl group, and a sulfonamide moiety, which contribute to its biological activity. The oxalate salt form may influence its solubility and bioavailability.

Mechanisms of Biological Activity

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, potentially altering metabolic pathways.

- Modulation of Cellular Signaling : The compound may interact with signaling pathways involved in inflammation and immune responses.

- Reactive Oxygen Species (ROS) Generation : Oxalate has been implicated in increasing ROS levels, which can affect cellular energetics and contribute to oxidative stress .

Biological Effects

- Antimicrobial Activity : Preliminary studies suggest that related sulfonamides exhibit antimicrobial properties. Investigations into this compound could reveal similar effects.

- Anti-inflammatory Properties : The compound may influence the expression of pro-inflammatory cytokines such as IL-6 and IL-10, as observed in related studies where oxalate affected monocyte activation .

- Impact on Renal Function : Given the association of oxalate with kidney stone formation, studies have explored how it affects renal cellular processes. Increased levels of oxalate can lead to oxidative stress in renal cells, potentially impairing their function .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine levels | |

| Renal Impairment | Increased oxidative stress in renal cells |

Table 2: Mechanistic Insights

Case Studies

-

Oxalate-Induced Kidney Damage :

A study demonstrated that dietary oxalate loads increased crystalluria and altered monocyte function in healthy subjects. This suggests a link between dietary oxalate intake and renal health, highlighting the need for further investigation into the effects of this compound on kidney function . -

Cytokine Response to Oxalate :

Research indicated that exposure to oxalate altered the expression of key inflammatory cytokines in monocytes, suggesting that this compound may similarly affect immune responses .

Q & A

Basic: What experimental design strategies are recommended for synthesizing 2-amino-N-isopropylethanesulfonamide oxalate with high purity?

Answer:

To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, molar ratios, catalysts) and minimize trial-and-error approaches. Statistical models, such as factorial designs or response surface methodology, can identify critical variables and interactions . For purification, integrate membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts, leveraging advancements in chemical engineering design . Computational tools like quantum chemical calculations can predict reaction pathways, reducing experimental iterations .

Basic: How can researchers ensure accurate spectroscopic characterization of this compound?

Answer:

Use high-purity reference standards (e.g., N-Phenyl-2-naphthylamine analogs) for calibration in environmental or chemical analyses . Cross-validate results with manually curated mass spectral databases to confirm structural integrity, as demonstrated for sulfonic acid derivatives . Implement chemical software for spectral simulation and noise reduction, enhancing resolution and reproducibility .

Advanced: How can computational methods accelerate reaction optimization for derivatives of this compound?

Answer:

Adopt reaction path search algorithms based on quantum chemical calculations to map energy landscapes and identify transition states . Pair this with process control simulations (e.g., finite element analysis) to model reactor dynamics and optimize conditions like residence time or mixing efficiency . Integrate machine learning to analyze historical data and predict optimal synthetic routes, minimizing resource consumption .

Advanced: What strategies resolve contradictions in experimental data on environmental degradation pathways?

Answer:

Apply statistical contradiction analysis (e.g., Bayesian inference) to reconcile discrepancies between lab and field data, accounting for variables like humidity or UV exposure . Incorporate atmospheric chemistry models to simulate heterogeneous reactions (e.g., air-surface exchange, scavenging) and validate degradation mechanisms . Ensure data integrity via rigorous encryption and access controls to prevent experimental bias .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Adhere to institutional Chemical Hygiene Plans , including mandatory safety training and 100% proficiency in hazard assessments before experimentation . Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. For waste disposal, follow protocols for sulfonamide derivatives to mitigate environmental release .

Advanced: How to design experiments studying the compound’s role in microbial systems (e.g., zoospore regulation)?

Answer:

Leverage controlled-variable frameworks to isolate the compound’s effects on microbial signaling, as seen in leucine-zoospore studies . Use factorial designs to test interactions with other metabolites or environmental stressors . Implement multi-omics approaches (e.g., metabolomics, proteomics) to map biochemical pathways and validate hypotheses .

Advanced: How can researchers validate the compound’s stability under varying storage conditions?

Answer:

Conduct accelerated stability studies using DoE to simulate long-term storage (e.g., thermal cycling, humidity chambers) . Analyze degradation products via high-resolution LC-MS/MS , referencing spectral libraries for sulfonamide analogs . Apply cheminformatics tools to predict degradation kinetics and recommend storage thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.